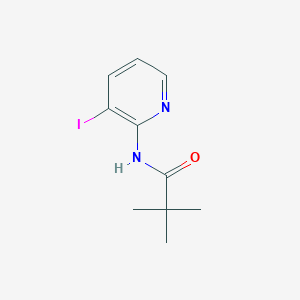
Tris(dibenzylideneacetone)dipalladium(0)
Overview
Description
Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents .
Synthesis Analysis
The compound is prepared from dibenzylideneacetone and sodium tetrachloropalladate . It is also reported to form spontaneously in THF/H2O binary solvent systems . The complex is often supplied as the adduct [Pd2(dba)3·CHCl3] because it is commonly recrystallized from chloroform .Molecular Structure Analysis
The pair of Pd atoms in [Pd2(dba)3] are separated by 320 pm but are tied together by dba units. The Pd(0) centres are bound to the alkene parts of the dba ligands .Chemical Reactions Analysis
[Pd2(dba)3] is used as a source of soluble Pd(0), particularly as a catalyst for various coupling reactions . It is known for its high reactivity and ability to facilitate oxidative addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 915.73 g/mol and a melting point of 152 to 155 °C . It is a dark-purple/brown solid, which is modestly soluble in organic solvents .Scientific Research Applications
Oncology Research: STAT3 Pathway Inhibition
[Pd2(dba)3]: has been studied for its potential in oncology, particularly in inhibiting the STAT3 signaling pathway. This pathway is a critical component in the progression of various cancers, including hepatocellular carcinoma (HCC) and multiple myeloma (MM). By regulating STAT3, [Pd2(dba)3] could abrogate tumor progression and serve as a promising therapeutic agent .
Molecular Target Identification for Cancer Therapy
Research has been conducted to identify the molecular targets of [Pd2(dba)3] that contribute to its anticancer effects. The compound has shown the ability to inhibit proliferation, tumor growth, and induce apoptosis in cancer cells. Phospho-proteomic profiling has revealed key phosphorylation changes induced by [Pd2(dba)3] treatment, indicating its broad anticancer potential .
Synthesis of Nanomaterials
[Pd2(dba)3]: is utilized in the synthesis of nanosized palladium phosphides upon interaction with white phosphorus. This application is significant in the field of nanotechnology, where precise control over the size and composition of materials is essential .
Preparation of Palladium Complexes
The compound serves as a precursor for the synthesis of palladium triphenylphosphine carbonyl cluster complexes. These complexes have various applications, including serving as catalysts for important chemical reactions .
Catalysis in Organic Synthesis
[Pd2(dba)3]: is used as a catalyst for several organic synthesis reactions:
- Synthesis of Epoxides : It catalyzes the formation of epoxides, which are valuable intermediates in the production of pharmaceuticals and other organic compounds .
- Alpha-Arylation of Ketones : This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
- Asymmetric Heck Arylation of Olefins : In combination with BINAP, [Pd2(dba)3] is used for asymmetric arylation, which is important for creating chiral molecules .
Coupling Reactions in Chemical Synthesis
[Pd2(dba)3]: is a source of soluble Pd(0) and is widely used as a catalyst for various coupling reactions, which are essential in the synthesis of complex organic molecules. Some notable reactions include:
- Negishi Coupling : A cross-coupling reaction used to form carbon-carbon bonds between alkyl and aryl halides .
- Suzuki Coupling : A reaction that forms biaryl compounds, which are commonly found in pharmaceuticals, agrochemicals, and organic materials .
- Buchwald–Hartwig Amination : This reaction forms carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and natural products .
Mechanism of Action
Target of Action
Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst. It is particularly used in various coupling reactions .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is used as a catalyst in various biochemical pathways. Some of the reactions it catalyzes include Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is also used in the synthesis of epoxides, alpha-arylation of ketones, and in combination with BINAP for the asymmetric heck arylation of olefins .
Result of Action
The result of the action of Tris(dibenzylideneacetone)dipalladium(0) is the facilitation of various biochemical reactions. For example, it has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids . In the context of cancer research, it has been demonstrated that Tris DBA can reduce melanoma cell proliferation by inhibiting the activation of MAPK, Akt, STAT3, and phospho-S6 kinase, and downregulating the expression of N-myristoyltransferase-1 .
Action Environment
The action of Tris(dibenzylideneacetone)dipalladium(0) can be influenced by various environmental factors. For instance, the compound is modestly soluble in organic solvents . Therefore, the choice of solvent can impact the efficacy of the compound as a catalyst. Furthermore, the compound is often used in catalytic amounts, which means that the concentration of the compound in the reaction environment can also influence its efficacy .
Safety and Hazards
properties
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYTURSJDMMMP-WVCUSYJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenzylideneacetone)dipalladium(0) | |
CAS RN |
51364-51-3, 52409-22-0 | |
| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tris(dibenzylideneacetone)dipalladium(0)?
A: The molecular formula of Tris(dibenzylideneacetone)dipalladium(0) is C51H42O3Pd2, and its molecular weight is 915.72 g/mol [].
Q2: Is there spectroscopic data available for this compound?
A: Yes, Tris(dibenzylideneacetone)dipalladium(0) has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy [, , , ].
Q3: What are the major catalytic applications of Pd2(dba)3?
A3: Pd2(dba)3 is extensively employed as a catalyst in various organic reactions, including:
- Cross-coupling Reactions: These reactions, like the Suzuki-Miyaura reaction, Negishi coupling, and Stille coupling, are crucial for forming carbon-carbon bonds and are widely used in pharmaceutical and materials science [, , , , ].
- Allylation Reactions: Pd2(dba)3 catalyzes the addition of allyl groups to various substrates, facilitating the formation of complex molecules [, , , ].
- Carbonylation Reactions: These reactions involve introducing a carbonyl group (C=O) into a molecule, often used in synthesizing ketones, aldehydes, and carboxylic acids [, ].
- Cyclization Reactions: Pd2(dba)3 can mediate ring-forming reactions, which are essential for synthesizing natural products and other cyclic compounds [, , ].
Q4: How does Pd2(dba)3 act as a catalyst in these reactions?
A: Pd2(dba)3 serves as a precursor to catalytically active Pd(0) species. The dibenzylideneacetone (dba) ligands are labile and can dissociate in solution, generating coordinatively unsaturated Pd(0) species that readily participate in catalytic cycles [, , ].
Q5: What are the advantages of using Pd2(dba)3 as a catalyst?
A5: Pd2(dba)3 offers several advantages as a catalyst:
- Air Stability: Unlike many other Pd(0) complexes, Pd2(dba)3 is relatively stable in air, making it easier to handle and store [, ].
- Solubility: It shows good solubility in various organic solvents, facilitating its use in homogeneous catalysis [, ].
- Versatility: It can be used with various ligands to fine-tune its reactivity and selectivity for specific reactions [, , ].
Q6: Are there any drawbacks to using Pd2(dba)3?
A6: Yes, some potential drawbacks exist:
- Decomposition: Pd2(dba)3 can decompose over time, especially in solution and under exposure to air and light, potentially affecting its catalytic activity [, ].
- Nanoparticle Formation: Commercial samples of Pd2(dba)3 can contain a significant amount of Pd nanoparticles, which can influence catalytic activity and complicate mechanistic studies [].
Q7: How does the presence of ligands affect the stability and activity of Pd2(dba)3?
A: Ligands play a crucial role in modifying the stability and activity of Pd2(dba)3. Bulky and electron-rich ligands can stabilize the catalytically active Pd(0) species, enhancing its activity and lifetime [, , ].
Q8: How is Pd2(dba)3 used in materials science and nanotechnology?
A8: Pd2(dba)3 is employed as a precursor for generating Pd nanoparticles, which have applications in various fields:
- Catalysis: Pd nanoparticles are highly active catalysts for a wide range of chemical transformations, including hydrogenation, oxidation, and coupling reactions [, ].
- Electronics: Pd nanoparticles find use in conductive inks, pastes, and other electronic materials due to their excellent electrical conductivity [].
- Sensors: The unique optical and electronic properties of Pd nanoparticles make them valuable in developing various sensors, including gas sensors and biosensors [].
Q9: How are Pd nanoparticles synthesized from Pd2(dba)3?
A9: Pd nanoparticles can be synthesized from Pd2(dba)3 using various methods, including:
- Thermal Decomposition: Heating Pd2(dba)3 in the presence of a stabilizing agent, such as a polymer or ligand, can lead to the formation of Pd nanoparticles [, , ].
- Chemical Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) can reduce Pd2(dba)3 to form Pd nanoparticles [].
Q10: What are the current research trends related to Pd2(dba)3?
A10: Current research trends include:
- Developing More Efficient Catalytic Systems: Researchers are exploring new ligands and reaction conditions to enhance the activity, selectivity, and stability of Pd2(dba)3-based catalysts [, , , ].
- Synthesizing Nanomaterials: New methods for synthesizing Pd nanoparticles with controlled size, shape, and composition using Pd2(dba)3 as a precursor are being investigated [, ].
- Exploring Biological Applications: Studies are underway to investigate the potential anticancer activity of Pd2(dba)3 and its derivatives [, ].
- Synthesis of regioregular poly(3-octylthiophene)s via Suzuki polycondensation []
- Palladium-catalyzed CN cross-coupling of N′-monosubstituted sulfondiimines with aryl bromides []
- Construction of Trifluoromethyl‐Bearing Quaternary Carbon Centers []
- Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester []
- Rapid “Mix‐and‐Stir” Preparation of Well‐Defined Palladium on Carbon Catalysts []
- Asymmetric synthesis of alpha-aminoamides by Pd-catalyzed double carbohydroamination [, ]
- Asymmetric synthesis of (-)-aurantioclavine via palladium-catalyzed intramolecular allylic amination [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



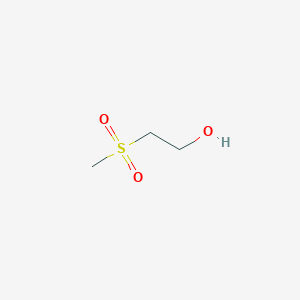

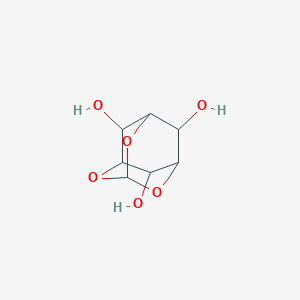
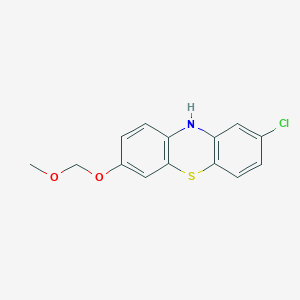

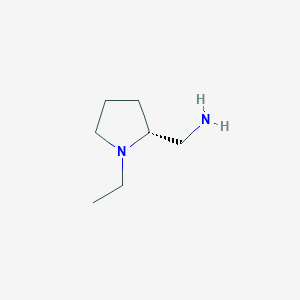

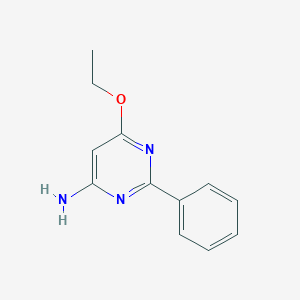
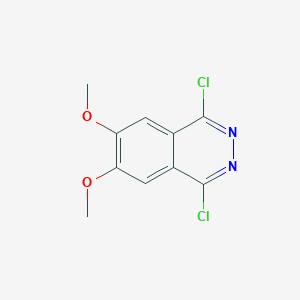
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
